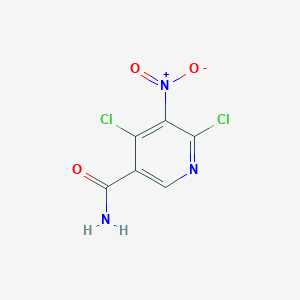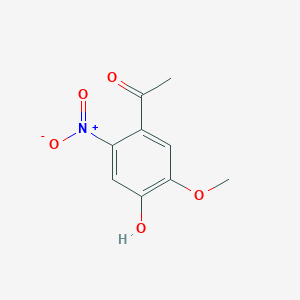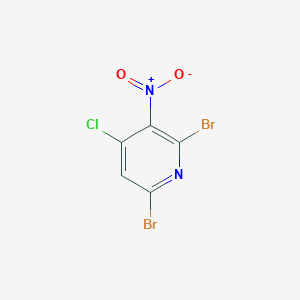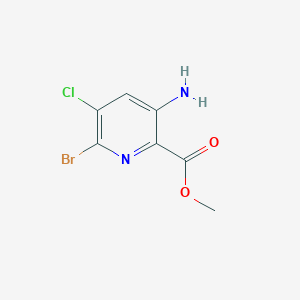![molecular formula C10H7NO4S B1428672 Methyl 4-nitrobenzo[b]thiophene-2-carboxylate CAS No. 34084-87-2](/img/structure/B1428672.png)
Methyl 4-nitrobenzo[b]thiophene-2-carboxylate
Descripción general
Descripción
“Methyl 4-nitrobenzo[b]thiophene-2-carboxylate” is a chemical compound with the molecular formula C10H7NO4S . It is a derivative of benzo[b]thiophene, a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom .
Synthesis Analysis
The synthesis of thiophene derivatives, including “this compound”, often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques. For example, X-ray crystallography can be used to determine the three-dimensional arrangement of atoms in the molecule . In addition, Infrared (IR) spectroscopy can be used to identify functional groups in the molecule .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex and varied. For example, it can undergo fluorodenitration in the presence of tetramethylammonium fluoride to yield methyl 4-chloro-2-fluorobenzoate .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 237.23 . Other physical and chemical properties such as boiling point, melting point, and solubility can be determined using various experimental techniques.Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Methyl 4-nitrobenzo[b]thiophene-2-carboxylate's reactivity and potential for synthesis are illustrated in various studies. For instance, the nitration of benzo[b]thiophen-2-carboxylic acid under different conditions results in a mixture of products, highlighting its versatility in chemical reactions (Cooper & Scrowston, 1971). Similarly, the synthesis of 2-methyl-5-nitrobenzo[b]thiophene demonstrates the molecule's potential as a building block for various organic assemblies (Migulin, 2016).
Chemical Interactions and Mechanisms
Studies have explored the complex chemical interactions involving derivatives of this compound. For instance, the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines led to unexpected isomers, shedding light on aromatic nucleophilic substitutions and their mechanisms (Guerrera, Salerno, Lamartina, & Spinelli, 1995).
Application in Organic Synthesis
The compound and its derivatives find applications in organic synthesis. For example, the efficient synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines, potent inhibitors of urokinase, demonstrates its utility in developing novel pharmacological agents (Bridges et al., 1993). Moreover, the use of derivatives like 2-methyl-6-nitrobenzoic anhydride in the synthesis of carboxylic esters and lactones highlights its role in facilitating complex organic reactions (Shiina, Ibuka, & Kubota, 2002).
Direcciones Futuras
The future directions for “Methyl 4-nitrobenzo[b]thiophene-2-carboxylate” could involve further exploration of its potential biological activities and applications. For example, it could be investigated for its potential anticancer properties . Additionally, its synthesis could be optimized, and its physical and chemical properties could be further characterized.
Propiedades
IUPAC Name |
methyl 4-nitro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4S/c1-15-10(12)9-5-6-7(11(13)14)3-2-4-8(6)16-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEKXWDIHCBEHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC=C2S1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60731585 | |
| Record name | Methyl 4-nitro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34084-87-2 | |
| Record name | Methyl 4-nitro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1428609.png)


![(2S)-2-(methylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B1428612.png)